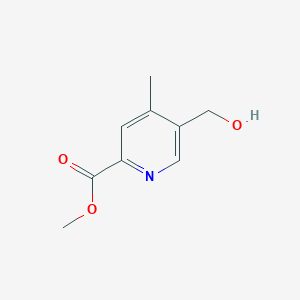

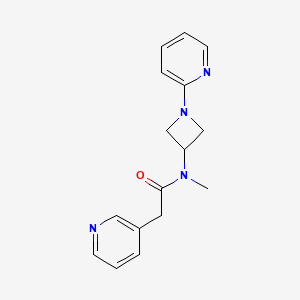

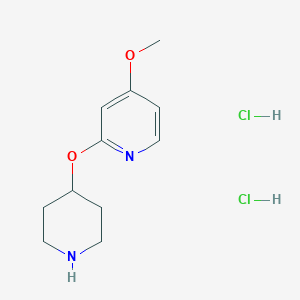

Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

Selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural using H2 as the reducing agent is very attractive, but challenging because hydrogenation of C=O bond in HMF is more favourable than C–OH both kinetically and thermodynamically .

Molecular Structure Analysis

The molecular structure of similar compounds like 5-hydroxymethyl furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments .

Chemical Reactions Analysis

The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 has been studied . The unique features of the single atomic catalysts (SACs) for the reaction result from the cooperation of the Nb and Pt sites near the interface .

Physical and Chemical Properties Analysis

5-Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Applications De Recherche Scientifique

Tissue Distribution and DNA Modifications

Research has demonstrated that modifications such as 5-hydroxymethylcytosine (hmC), generated from 5-methylcytosine (mC), are present in various mammalian tissues, with the highest concentrations found in neuronal cells of the CNS. This modification, along with 5-formylcytosine (fC) and 5-carboxylcytosine (caC), has been studied for its potential role in active DNA demethylation pathways, although active oxidative mC demethylation pathways in mammals appear unlikely (Globisch et al., 2010).

Role in Gene Expression and Development

The oxidation of 5mC to 5hmC by TET1 has significant implications for gene expression and development. This enzymatic conversion is crucial for retrotransposon silencing and mammalian development, highlighting the epigenetic regulation capabilities of TET proteins through modification of 5mC to hmC (Tahiliani et al., 2009).

Ligand Synthesis for Complexation

The synthesis of derivatives starting from pivotal building blocks like 5′-methyl-2,2′-bipyridine-6-carboxylic acid has been described for the complexation of lanthanide(III) cations. This involves functionalization to access various derivatives, illustrating the compound's utility in creating ligands suited for complexation processes (Charbonnière, Weibel, & Ziessel, 2001).

Enzymatic Reactions and Kinetic Studies

Kinetic investigations into enzymes like 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase from Pseudomonas sp. reveal the ordered mechanism of substrate binding and product release, contributing to our understanding of enzymatic reactions involving similar compounds (Kishore & Snell, 1981).

Synthesis of Heterocycles from Amino Acids

A novel method for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids has been developed, showcasing the versatility of enaminones as intermediates for constructing functionalized heterocycles. This synthesis pathway underscores the utility of amino acid-derived compounds in generating novel heterocycles (Grošelj et al., 2013).

Detection and Quantification in Genomic DNA

Advanced analytical techniques have been developed for the sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA. These methods, involving chemical derivatization coupled with liquid chromatography-tandem mass spectrometry, enable precise quantification of these modifications, highlighting their potential roles in cancer and other diseases (Tang et al., 2015).

Safety and Hazards

Orientations Futures

The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 opens the way for producing 5-methylfurfural by direct hydrogenation of biomass-derived HMF using H2 as the reductant . This could be a promising route for the production of high-value chemicals .

Propriétés

IUPAC Name |

methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXVFPXIQKGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)